1-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]isoquinoline
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Overview
Description
1-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]isoquinoline is a chemical compound with the molecular formula C18H19N5 It is characterized by the presence of an isoquinoline core linked to a piperazine ring, which is further substituted with a 6-methylpyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]isoquinoline typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting appropriate amines with ethylene glycol or other suitable reagents under controlled conditions.
Substitution with 6-Methylpyrimidinyl Group: The piperazine intermediate is then reacted with 6-methylpyrimidine under conditions that facilitate nucleophilic substitution, typically using a base such as potassium carbonate in a polar solvent like dimethylformamide.
Coupling with Isoquinoline: The final step involves coupling the substituted piperazine with isoquinoline. This can be achieved through a variety of methods, including palladium-catalyzed cross-coupling reactions or direct nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
1-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the reduction of any reducible functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or other reducing agents.
Substitution: Bases like potassium carbonate, solvents such as dimethylformamide, and catalysts like palladium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce fully or partially reduced derivatives.
Scientific Research Applications
1-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]isoquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for its potential effects on neurological and psychiatric disorders.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]isoquinoline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-Methylpiperazin-1-yl)phenyl]isoquinoline: Similar structure but with a phenyl group instead of a pyrimidinyl group.
1-[4-(6-Chloropyrimidin-4-yl)piperazin-1-yl]isoquinoline: Similar structure but with a chlorine atom instead of a methyl group on the pyrimidinyl ring.
Uniqueness
1-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]isoquinoline is unique due to the specific substitution pattern on the piperazine and isoquinoline rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]isoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5/c1-14-12-17(21-13-20-14)22-8-10-23(11-9-22)18-16-5-3-2-4-15(16)6-7-19-18/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGULDIPLNIWFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=NC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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